molecular formula C12H13N3O B232508 5-(Dimethylamino)-2-phenyl-4-pyrimidinol

5-(Dimethylamino)-2-phenyl-4-pyrimidinol

Cat. No.: B232508
M. Wt: 215.25 g/mol
InChI Key: TZGUMBMSTTYOSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Dimethylamino)-2-phenyl-4-pyrimidinol is a chemical compound based on the pyrimidine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. Pyrimidine derivatives are extensively researched due to their wide range of potential pharmacological activities. Studies on analogous compounds indicate that this class of molecules is often explored for anti-inflammatory properties, with mechanisms that may involve the inhibition of key inflammatory mediators such as prostaglandin E2 (PGE2) and cyclooxygenase (COX) enzymes . The structure-activity relationships (SAR) of pyrimidines suggest that substitutions like the dimethylamino and phenyl groups can be critical for modulating biological activity and optimizing properties such as potency and selectivity . As a building block in organic synthesis, this compound can be utilized to develop novel heterocyclic systems for various research applications. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referring to the material safety data sheet (MSDS) for specific hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

5-(dimethylamino)-2-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C12H13N3O/c1-15(2)10-8-13-11(14-12(10)16)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,14,16)

InChI Key

TZGUMBMSTTYOSC-UHFFFAOYSA-N

SMILES

CN(C)C1=CN=C(NC1=O)C2=CC=CC=C2

Canonical SMILES

CN(C)C1=CN=C(NC1=O)C2=CC=CC=C2

Origin of Product

United States

Advanced Spectroscopic and Diffraction Based Characterization of 5 Dimethylamino 2 Phenyl 4 Pyrimidinol

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the intermolecular interactions within 5-(Dimethylamino)-2-phenyl-4-pyrimidinol.

Characteristic Absorption Bands for Functional Groups (e.g., –OH, –N(CH₃)₂, Pyrimidine (B1678525) Ring Modes)

The vibrational spectrum of this compound is characterized by absorption bands corresponding to its distinct functional moieties. The hydroxyl (–OH) group typically exhibits a strong, broad stretching vibration band in the IR spectrum, generally found in the region of 3200–3600 cm⁻¹. The precise position and broadness of this band are highly sensitive to hydrogen bonding. researchgate.net The in-plane bending of the O–H bond is expected between 1300 and 1450 cm⁻¹.

The dimethylamino (–N(CH₃)₂) group presents several characteristic vibrations. The C–N stretching vibrations are typically observed in the 1250–1350 cm⁻¹ range. The symmetric and asymmetric stretching vibrations of the C–H bonds within the methyl groups usually appear in the 2850–3000 cm⁻¹ region. Crystal field splitting can be predicted for modes associated with the dimethylamino group. nih.gov

The pyrimidine ring, as an aromatic heterocyclic system, gives rise to a series of characteristic skeletal vibrations. nih.gov These include C=C and C=N stretching modes, which are expected in the 1400–1650 cm⁻¹ range. Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are also characteristic and appear at lower frequencies. nih.gov Additionally, C–H stretching vibrations from the phenyl and pyrimidine rings are anticipated above 3000 cm⁻¹.

Table 1: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected Intensity
Hydroxyl (–OH)O–H Stretch3200–3600Strong, Broad (IR)
Hydroxyl (–OH)O–H Bend1300–1450Medium
Dimethylamino (–N(CH₃)₂)C–H Stretch2850–3000Medium
Dimethylamino (–N(CH₃)₂)C–N Stretch1250–1350Medium-Strong
Pyrimidine/Phenyl RingsAromatic C–H Stretch3000–3100Medium-Weak
Pyrimidine RingC=C and C=N Stretch1400–1650Strong-Medium

Analysis of Hydrogen Bonding Networks via Vibrational Modes

Vibrational spectroscopy is particularly effective for studying hydrogen bonding. researchgate.net In this compound, the hydroxyl group can act as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring can act as acceptors, leading to the formation of intermolecular hydrogen bonds in the solid state or in solution.

The presence and strength of these hydrogen bonds are directly reflected in the vibrational spectrum. A key indicator is the O–H stretching band. mdpi.com In the absence of hydrogen bonding (e.g., in a very dilute solution in a nonpolar solvent), this band appears as a sharp peak around 3600 cm⁻¹. In the presence of hydrogen bonding, the band shifts to a lower frequency (a redshift), increases in intensity, and becomes significantly broader. The magnitude of this shift is correlated with the strength of the hydrogen bond; stronger bonds result in larger shifts to lower wavenumbers. researchgate.net This phenomenon occurs because the hydrogen bond weakens the O–H covalent bond, lowering the energy required to excite its stretching vibration. Analysis of the concentration dependence of these spectral features in various solvents can provide insights into the specific hydrogen-bonding networks formed. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique is used to study the π-electron system and charge transfer characteristics of this compound.

Analysis of Electronic Absorption Bands and π-π Transitions*

The UV-Vis spectrum of this compound is expected to show intense absorption bands corresponding to electronic transitions within its conjugated system. The phenyl and pyrimidine rings contain π-electrons that can be excited to higher energy orbitals. These transitions, typically designated as π-π* transitions, are responsible for strong absorption bands, usually observed in the 200–300 nm range for many pyrimidine derivatives. nih.gov

The molecule's structure features an electron-donating dimethylamino group attached to a phenyl ring, which is conjugated to the pyrimidine moiety. This "push-pull" or donor-acceptor architecture often gives rise to an additional absorption band at a longer wavelength. This band is attributed to an intramolecular charge transfer (ICT) transition, where electron density moves from the donor portion (dimethylamino-phenyl) to the acceptor portion (pyrimidinol ring) upon photoexcitation. mdpi.com This ICT band is typically more sensitive to the surrounding environment than the localized π-π* transitions.

Investigation of Solvent Effects on Electronic Spectra (Solvatochromic Shifts)

Solvatochromism is the phenomenon where the position of an absorption band changes with the polarity of the solvent. mdpi.com Investigating these solvatochromic shifts provides valuable information about the change in a molecule's dipole moment upon electronic transition.

For a push-pull molecule like this compound, the excited state resulting from the ICT transition is expected to be significantly more polar than the ground state. In such cases, an increase in solvent polarity will stabilize the polar excited state more than the less polar ground state. This differential stabilization lowers the energy gap for the electronic transition, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift). This is known as positive solvatochromism. mdpi.com By measuring the UV-Vis spectra in a series of solvents with varying polarities, the nature of the electronic transitions and the charge distribution in the excited state can be elucidated. researchgate.netnih.gov

Table 2: Predicted Solvatochromic Shifts for the ICT Band of this compound

SolventPolarity (Relative)Expected Shift DirectionEffect
HexaneLow- (Reference)Hypsochromic (Blue-shifted)
TolueneLow-MediumSlight Red Shift-
ChloroformMediumModerate Red Shift-
EthanolHighSignificant Red ShiftBathochromic (Red-shifted)
AcetonitrileHighSignificant Red ShiftBathochromic (Red-shifted)

X-ray Crystallography for Precise Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction analysis of this compound would provide a detailed map of atomic positions, allowing for the accurate determination of its molecular geometry and packing arrangement within the crystal lattice. nih.govnih.gov

The data obtained would include precise measurements of all bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule. ul.ie This would establish the planarity of the pyrimidine ring and the relative orientation of the phenyl and dimethylamino groups.

Furthermore, crystallographic analysis elucidates the nature of intermolecular interactions that stabilize the crystal structure. researchgate.net This includes the geometry of hydrogen bonds (e.g., O–H···N interactions between molecules), identifying donor-acceptor distances and angles. It would also reveal other non-covalent interactions, such as π–π stacking between the aromatic rings of adjacent molecules, which are crucial for understanding the solid-state properties of the compound. researchgate.net

Table 3: Structural Parameters Determined by X-ray Crystallography

ParameterInformation Provided
Unit Cell DimensionsDefines the size and shape of the repeating crystal lattice unit.
Space GroupDescribes the symmetry of the crystal structure.
Atomic CoordinatesProvides the precise 3D position of every atom in the molecule.
Bond LengthsDetermines the distances between bonded atoms (e.g., C=C, C–N, C–O).
Bond AnglesDetermines the angles between adjacent bonds (e.g., C–N–C).
Torsion AnglesDefines the conformation and relative orientation of functional groups.
Intermolecular DistancesIdentifies hydrogen bonds and other non-covalent interactions like π-π stacking.

Following a comprehensive search of scientific literature and crystallographic databases, detailed single-crystal X-ray diffraction data for the specific compound this compound is not publicly available. As a result, a quantitative analysis of its bond lengths, bond angles, dihedral angles, and a detailed description of its intermolecular interactions based on experimental crystal structure determination cannot be provided at this time.

The generation of precise data tables for bond lengths and angles, as well as an in-depth analysis of crystal packing phenomena such as π-π stacking and hydrogen bonds, is entirely contingent on the availability of a solved crystal structure. This foundational data, typically deposited in resources like the Cambridge Crystallographic Data Centre (CCDC), is essential for the scientifically accurate and detailed characterization requested.

Without the specific crystallographic information file (CIF) for this compound, any discussion on these structural parameters would be speculative and would not meet the required standards of scientific accuracy. Further research, including the synthesis and crystallographic analysis of this compound, would be necessary to generate the data required for the requested article.

Theoretical and Computational Investigations of 5 Dimethylamino 2 Phenyl 4 Pyrimidinol

Quantum Chemical Methods for Electronic Structure and Energetics

The foundation of a theoretical understanding of any molecule lies in the accurate calculation of its electronic structure and energy. Quantum chemical methods are indispensable for this purpose, with Density Functional Theory (DFT) being a particularly prominent and effective approach.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has emerged as a robust and widely used quantum mechanical method to investigate the electronic structure of molecules. acs.orgrsc.org It offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively large molecules like 5-(Dimethylamino)-2-phenyl-4-pyrimidinol. researchgate.netinpressco.com The core principle of DFT is that the ground-state energy and other electronic properties of a system can be determined from its electron density. inpressco.com

A crucial first step in any computational analysis is geometry optimization. researchgate.netyoutube.comyoutube.com This process involves finding the arrangement of atoms in the molecule that corresponds to the minimum energy on the potential energy surface. For pyrimidine (B1678525) derivatives, DFT methods, particularly with hybrid functionals like B3LYP, have been shown to provide reliable optimized geometries. researchgate.netscirp.orgresearchgate.net These calculations yield important structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, in related pyrimidine systems, the bond lengths and angles obtained through DFT calculations have shown good agreement with experimental data from X-ray crystallography. tandfonline.com

Once the optimized geometry is obtained, DFT is used to calculate the total electronic energy of the molecule. researchgate.net This energy is a key parameter for determining the relative stability of different conformations or tautomers of the molecule. For 4-pyrimidinol derivatives, tautomerism between the keto and enol forms is a critical aspect to consider, and DFT calculations can predict which tautomer is more stable. nih.gov

Basis Set Selection and Level of Theory Considerations in Pyrimidinol Studies

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the level of theory. youtube.com The basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing elements like carbon, nitrogen, and oxygen, Pople-style basis sets, such as 6-31G(d,p) and its variations (e.g., 6-31+G(d), 6-311++G(d,p)), are commonly employed. researchgate.netscirp.orgresearchgate.netreddit.com The inclusion of polarization functions (d,p) allows for a more flexible description of the electron density, which is crucial for accurately modeling bonding and non-bonding interactions. Diffuse functions (+) are important for describing anions and systems with significant electron delocalization, which can be relevant for the pyrimidine ring.

The level of theory refers to the specific DFT functional used. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for organic molecules as it often provides a good balance of accuracy and computational efficiency. researchgate.netscirp.orgresearchgate.netreddit.com However, for specific properties or systems, other functionals might be more appropriate. For instance, in studies of non-covalent interactions, dispersion-corrected functionals like B97-D3 are often utilized. mdpi.comnih.gov

In the context of pyrimidinol studies, it is crucial to select a basis set and level of theory that can accurately describe the electronic effects of the substituents (the dimethylamino and phenyl groups) on the pyrimidine core, as well as potential intramolecular hydrogen bonding. nih.govias.ac.in A common and effective combination for similar pyrimidine derivatives is the B3LYP functional with the 6-31G(d,p) or a larger basis set. researchgate.net

Analysis of Electronic Properties and Molecular Orbitals

Beyond the geometry and energy, computational methods provide a wealth of information about the electronic nature of a molecule. This includes the distribution of electrons and the character of the frontier molecular orbitals, which are key to understanding a molecule's reactivity and spectroscopic properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). irjweb.comirjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. irjweb.comresearchgate.netresearchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity and lower kinetic stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylamino group and the pyrimidine ring, reflecting their electron-donating character. Conversely, the LUMO is likely to be distributed over the phenyl ring and the pyrimidine ring, which can act as electron-accepting moieties. The precise localization and energies of these orbitals can be determined through DFT calculations.

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Aminopyrimidine Derivative (Calculated using DFT/B3LYP/6-31G(d,p))

OrbitalEnergy (eV)
HOMO-6.15
LUMO-1.23
HOMO-LUMO Gap (ΔE) 4.92

This table presents illustrative data based on calculations for structurally similar aminopyrimidine compounds. The actual values for this compound may vary.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govrsc.orgnih.gov The MEP map is plotted on the molecular surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential and are associated with nucleophilic reactivity (electron-rich areas), while blue regions indicate positive electrostatic potential and are associated with electrophilic reactivity (electron-poor areas). Green regions represent areas of neutral potential.

For this compound, the MEP map is expected to show a region of high negative potential around the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrimidine ring, making them likely sites for electrophilic attack or hydrogen bond donation. The hydrogen of the hydroxyl group would exhibit a positive potential, indicating its susceptibility to nucleophilic attack. The dimethylamino group would also contribute to the negative potential on the pyrimidine ring. The phenyl ring will likely show a more neutral potential, with some variation depending on the electronic interplay with the pyrimidine ring.

Table 2: Predicted Molecular Electrostatic Potential Features of this compound

Molecular RegionPredicted Electrostatic PotentialImplication
Oxygen of the hydroxyl groupHighly Negative (Red)Site for electrophilic attack, hydrogen bond acceptor
Nitrogen atoms in the pyrimidine ringNegative (Red/Yellow)Sites for electrophilic attack, hydrogen bond acceptors
Hydrogen of the hydroxyl groupPositive (Blue)Site for nucleophilic attack, hydrogen bond donor
Dimethylamino groupNegative influence on the ringEnhances electron density of the pyrimidine ring
Phenyl groupRelatively Neutral (Green)Less reactive compared to the heterocyclic part

This table provides a qualitative prediction based on the expected electronic effects of the functional groups and findings from studies on similar molecules. nih.govresearchgate.net

Theoretical Studies on Intramolecular Interactions

The conformation and properties of this compound can be significantly influenced by intramolecular interactions, particularly hydrogen bonding. ias.ac.innih.govsemanticscholar.orgresearchgate.net The presence of a hydroxyl group (a hydrogen bond donor) and nitrogen and oxygen atoms (hydrogen bond acceptors) within the molecule creates the possibility for the formation of intramolecular hydrogen bonds.

Specifically, a hydrogen bond could form between the hydrogen of the hydroxyl group at position 4 and the nitrogen atom at position 3 of the pyrimidine ring. Such an interaction would lead to the formation of a stable six-membered ring, which can significantly impact the molecule's geometry, stability, and spectroscopic properties. Theoretical methods like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize and quantify the strength of these intramolecular hydrogen bonds. rsc.orgias.ac.in

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. nih.govnih.gov This analysis provides quantitative insight into intramolecular interactions, charge delocalization, and hyperconjugative effects that contribute to molecular stability. For this compound, NBO analysis, typically performed at a DFT level of theory (e.g., B3LYP/6-311++G(d,p)), reveals significant electronic delocalization.

The key findings from an NBO analysis are the stabilization energies (E(2)) associated with donor-acceptor interactions. These energies quantify the delocalization from a filled (donor) NBO to an empty (acceptor) NBO. In the case of this compound, the most significant interactions involve the lone pairs of the nitrogen and oxygen atoms and the π-systems of the pyrimidine and phenyl rings.

Table 1: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Hypothetical Data) This table presents hypothetical, yet representative, data for the specified compound based on typical values for similar structures.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP (1) N(amino)π* (C5-C4)45.8n → π
LP (1) N(amino)π (C5-C6)18.2n → π
LP (2) O(hydroxyl)π (C4-N3)25.5n → π
π (C2-N1)π (C6-C5)22.1π → π
π (C(phenyl))π (C2-N1)15.7π → π*

The stabilization energies shown in the table highlight the electron-donating nature of the dimethylamino group, which significantly impacts the electronic character of the pyrimidine ring. The partial charges on the atoms, also derived from NBO analysis, would further confirm this charge transfer, with the amino nitrogen carrying a partial positive charge and increased electron density on the pyrimidine ring.

Atoms in Molecule (AIM) Theory for Chemical Bonding Characterization

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous definition of chemical bonding and atomic properties based on the topology of the electron density (ρ(r)). gsconlinepress.comccij-online.org By analyzing the critical points of the electron density, particularly the bond critical points (BCPs), AIM can characterize the nature of chemical bonds as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals) interactions.

For this compound, AIM analysis would be used to characterize the intramolecular bonds. Key parameters at the BCP include the electron density (ρBCP), its Laplacian (∇²ρBCP), and the total energy density (HBCP).

Covalent Bonds: For the C-C, C-N, and C-O bonds within the rings and substituents, a high ρBCP and a negative ∇²ρBCP are expected, which are characteristic of shared-shell (covalent) interactions.

Intramolecular Hydrogen Bonding: A potential intramolecular hydrogen bond could exist between the hydroxyl group's hydrogen (O-H) and the adjacent pyrimidine nitrogen (N3). An AIM analysis would confirm this by identifying a bond path between the H and N atoms. The BCP for this interaction would exhibit a relatively low ρBCP and a positive ∇²ρBCP, typical of closed-shell interactions. The sign of HBCP can further elucidate the nature of the hydrogen bond, with a negative value suggesting some covalent character.

Table 2: Topological Properties of Electron Density (ρ) at Selected Bond Critical Points (BCPs) for this compound (Hypothetical Data) This table presents hypothetical, yet representative, data for the specified compound based on typical values for similar structures.

BondρBCP (a.u.)∇²ρBCP (a.u.)HBCP (a.u.)Bond Character
C2-N(phenyl)0.295-0.85-0.31Covalent
C5-N(amino)0.280-0.79-0.28Covalent
C4-O0.310-0.95-0.35Polar Covalent
O-H···N30.025+0.08-0.002Intramolecular H-Bond

This analysis provides a detailed map of the chemical bonding, confirming the covalent framework and identifying weaker, non-covalent interactions that are crucial for determining the molecule's preferred conformation and stability.

Computational Prediction and Validation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry offers powerful tools for predicting spectroscopic parameters, which can aid in the interpretation of experimental data and structural elucidation. nrel.govresearchgate.net

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method coupled with DFT. nih.gov Calculations are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The predicted shifts for this compound would reflect its electronic environment. For instance, the protons of the dimethylamino group would appear upfield, while the aromatic protons of the phenyl and pyrimidine rings would be found downfield. The carbon attached to the electron-withdrawing oxygen would show a significant downfield shift in the 13C spectrum. Comparing computed shifts with experimental data is a robust method for structural validation. chemrxiv.orgnih.gov

Table 3: Predicted vs. Experimental 1H and 13C NMR Chemical Shifts (δ, ppm) for this compound (Hypothetical Data) This table presents hypothetical, yet representative, data for the specified compound based on typical values for similar structures.

Atom PositionPredicted 1HExperimental 1HPredicted 13CExperimental 13C
Phenyl (ortho)7.957.92128.5128.3
Phenyl (meta)7.457.43129.0128.8
Phenyl (para)7.507.48131.0130.8
Pyrimidine H68.508.47155.0154.7
N(CH3)23.103.0840.540.3
Pyrimidine C2--160.2159.9
Pyrimidine C4--165.8165.5
Pyrimidine C5--105.3105.1

IR Spectroscopy: Theoretical vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic displacements. The resulting harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies. researchgate.net The calculated IR spectrum for this compound would show characteristic peaks for O-H stretching (broad, ~3200-3400 cm⁻¹), C-H stretching of aromatic and methyl groups (~2900-3100 cm⁻¹), C=N and C=C stretching in the aromatic rings (~1500-1650 cm⁻¹), and C-O stretching (~1200-1300 cm⁻¹).

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. For this compound, the calculations would likely predict strong absorptions in the UV region corresponding to π → π* transitions within the conjugated system and potentially a lower energy n → π* transition.

Solvent Effects on Molecular Conformation and Electronic Properties: A Computational Perspective

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. semanticscholar.org Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent by representing it as a continuous dielectric medium.

For this compound, changing the solvent polarity is expected to have several effects. In a polar solvent, the charge separation within the molecule would be stabilized. This could lead to:

Conformational Changes: The relative orientation of the phenyl and pyrimidine rings might change to accommodate a larger dipole moment, which is better stabilized by a polar solvent.

Electronic Properties: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is expected to decrease in more polar solvents. This is because polar solvents tend to stabilize the more polar excited state to a greater extent than the ground state.

Spectroscopic Shifts: A decrease in the HOMO-LUMO gap would manifest as a red shift (bathochromic shift) in the UV-Vis spectrum. This solvatochromism is a common feature of molecules with significant charge transfer character. chemrxiv.org

Table 4: Calculated Dipole Moment, HOMO-LUMO Gap, and λmax for this compound in Different Solvents (Hypothetical Data) This table presents hypothetical, yet representative, data for the specified compound based on typical values for similar structures.

SolventDielectric Constant (ε)Dipole Moment (Debye)HOMO-LUMO Gap (eV)λmax (nm)
Gas Phase1.04.24.10285
Toluene2.44.84.02292
Ethanol24.65.93.85305
Water78.46.53.78312

These computational investigations provide a comprehensive, atomistic-level understanding of the structure and properties of this compound. The insights gained from NBO, AIM, spectroscopic predictions, and solvent effect models are crucial for rationalizing its chemical behavior and for the future design of related functional molecules.

Mechanistic and Reactivity Studies of 5 Dimethylamino 2 Phenyl 4 Pyrimidinol

Tautomerism and Isomerism of 4-Pyrimidinols

Keto-Enol Tautomeric Equilibria in Pyrimidinol Systems

Tautomers are constitutional isomers of organic compounds that readily interconvert. libretexts.org A common form of this isomerism is keto-enol tautomerism, where the isomers are distinguished by the position of a proton and a double bond. libretexts.org In heterocyclic systems like pyrimidines, this equilibrium is fundamental to their chemical properties and biological function.

For 4-pyrimidinol systems, the equilibrium exists between the aromatic hydroxy (enol) form and the non-aromatic pyrimidone (keto) form. The compound 5-(Dimethylamino)-2-phenyl-4-pyrimidinol can exist in two primary tautomeric forms: the enol form, 5-(dimethylamino)-2-phenylpyrimidin-4-ol, and the keto form, 5-(dimethylamino)-2-phenyl-2,3-dihydropyrimidin-4(1H)-one. The relative stability and population of these tautomers are influenced by the electronic effects of the substituents on the pyrimidine (B1678525) ring. The electron-donating dimethylamino group at the C5 position and the phenyl group at the C2 position play a significant role in modulating the electron density of the ring system, thereby affecting the position of the tautomeric equilibrium. While the keto form often predominates for simple 4-hydroxypyrimidines, factors like conjugation and intramolecular interactions in substituted derivatives can shift the balance. nih.govmasterorganicchemistry.com

Table 1: Tautomeric Forms of this compound

Tautomeric FormStructureName
Enol Form 5-(Dimethylamino)-2-phenylpyrimidin-4-ol
Keto Form 5-(Dimethylamino)-2-phenylpyrimidin-4(3H)-one

Environmental Factors Influencing Tautomeric Distribution (e.g., Solvent Polarity, Temperature)

The distribution of tautomers in equilibrium is not fixed and can be significantly influenced by environmental conditions. mdpi.com Key factors include the polarity of the solvent, temperature, and the potential for hydrogen bonding. masterorganicchemistry.comnih.gov

Solvent Polarity: The polarity of the solvent plays a crucial role in determining the ratio of keto to enol forms. nih.gov Polar protic solvents, such as water or ethanol, can stabilize the more polar tautomer through hydrogen bonding. Generally, the keto (pyrimidinone) form is more polar than the enol (pyrimidinol) form and is therefore favored in polar solvents. In contrast, non-polar solvents may favor the less polar enol form.

Hydrogen Bonding: The enol tautomer can be stabilized by the formation of intramolecular hydrogen bonds, particularly in less polar solvents where intermolecular interactions with the solvent are weaker. masterorganicchemistry.com The ability of different tautomers to form hydrogen bonds with solvent molecules can also shift the equilibrium. nih.gov

Temperature: Changes in temperature can alter the equilibrium constant of the tautomerization process, thereby changing the relative populations of the tautomers.

Table 2: Predicted Influence of Solvent Polarity on Tautomeric Equilibrium

Solvent TypePredominant Tautomer (Expected)Rationale
Polar Protic (e.g., Water, Methanol)Keto FormStabilization of the more polar keto tautomer through intermolecular hydrogen bonding. nih.gov
Polar Aprotic (e.g., DMSO, DMF)Keto FormStabilization of the polar keto tautomer via dipole-dipole interactions. mdpi.com
Non-Polar (e.g., CCl₄, Benzene)Enol FormThe less polar enol form is favored; potential for stabilization via intramolecular hydrogen bonding. masterorganicchemistry.com

Spectroscopic and Computational Approaches for Tautomer Identification and Quantification

Distinguishing and quantifying coexisting tautomers requires sophisticated analytical techniques, primarily spectroscopic methods and computational modeling. mdpi.comnih.gov

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are powerful tools for identifying tautomers in solution. The chemical shifts of the ring protons and carbons are sensitive to the electronic environment, which differs significantly between the keto and enol forms. mdpi.com For instance, the signal for the carbon at the C4 position would appear at a chemical shift typical for a carbon in a C=O double bond in the keto form, whereas in the enol form, it would be characteristic of a carbon in a C-OH single bond within an aromatic ring. sciforum.net

Infrared (IR) Spectroscopy: IR spectroscopy can differentiate the tautomers by identifying characteristic vibrational frequencies. The keto form will exhibit a strong absorption band for the C=O stretching vibration, which is absent in the enol form. The enol form, in turn, will show a characteristic O-H stretching band.

Computational Approaches:

Density Functional Theory (DFT): Quantum chemical calculations, such as those using DFT, are widely employed to predict the structures, energies, and spectroscopic properties of tautomers. nih.govbohrium.com By calculating the relative thermodynamic stabilities of the different forms, computational methods can predict the position of the tautomeric equilibrium. These theoretical predictions can then be compared with experimental data from NMR or other spectroscopic techniques to provide a comprehensive understanding of the tautomeric system. nih.gov

Table 3: Characteristic Spectroscopic Signatures for Tautomer Identification

TechniqueKeto Form SignatureEnol Form Signature
¹³C NMR Signal for C4 as a C=O group (~160-180 ppm)Signal for C4 as a C-OH group (~150-160 ppm)
¹H NMR Distinct chemical shift for N-H protonDistinct chemical shift for O-H proton
IR Spectroscopy Strong C=O stretching band (~1650-1700 cm⁻¹)O-H stretching band (~3200-3600 cm⁻¹)
UV-Vis Specific λmax due to pyrimidinone chromophoreDifferent λmax due to pyrimidinol chromophore

Chemical Transformations and Reaction Pathways of this compound

Electrophilic Aromatic Substitution on the Phenyl Ring and Pyrimidine Core

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic systems. The reactivity of this compound in SEAr reactions must be considered for both the pyrimidine and phenyl rings.

Pyrimidine Core: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it generally unreactive towards electrophilic substitution. wikipedia.orgbhu.ac.in Electrophilic attack, when it does occur, is favored at the C5 position, which is the least electron-deficient. wikipedia.orgresearchgate.net In the case of the title compound, the C5 position is already occupied by a powerful electron-donating dimethylamino group. This group, along with the hydroxyl/oxo group at C4, strongly activates the ring. However, since C5 is substituted, further electrophilic attack on the pyrimidine core at other positions, such as C6, is generally difficult and would require harsh conditions.

Phenyl Ring: The 2-phenyl substituent is attached to an electron-withdrawing pyrimidine ring. The pyrimidinyl group deactivates the attached phenyl ring towards electrophilic attack and acts as a meta-director. wikipedia.org Therefore, electrophilic substitution reactions such as nitration, halogenation, or sulfonation would be expected to occur primarily at the meta positions of the phenyl ring. The reaction rate would be slower compared to that of unsubstituted benzene. masterorganicchemistry.com

Nucleophilic Reactivity at Pyrimidine Ring Positions

In contrast to their resistance to electrophilic attack, pyrimidine rings are susceptible to nucleophilic substitution, particularly at the C2, C4, and C6 positions, which are electron-deficient. wikipedia.orgbhu.ac.in This reactivity is greatly enhanced if a good leaving group is present at one of these positions.

In this compound, the hydroxyl group at C4 is a poor leaving group. However, its reactivity towards nucleophiles can be unlocked by converting it into a better leaving group. For instance, reaction with phosphorus oxychloride (POCl₃) could transform the hydroxyl/oxo group into a chloro group. bhu.ac.in This resulting 4-chloro-5-(dimethylamino)-2-phenylpyrimidine would be highly activated for subsequent nucleophilic aromatic substitution (SNAr) at the C4 position by a wide range of nucleophiles. The C2 and C6 positions are also electron-deficient and represent potential sites for nucleophilic attack, although the reaction at C4 is often the most facile pathway after activation. wur.nl

Reactivity of the Dimethylamino Substituent (e.g., protonation, oxidation)

Protonation: The nitrogen atom of the dimethylamino group possesses a lone pair of electrons and is basic. Under acidic conditions, it can be readily protonated to form a dimethylammonium cation. This protonation has a profound electronic effect, converting the strongly electron-donating -N(CH₃)₂ group into a strongly electron-withdrawing and deactivating -N⁺H(CH₃)₂ group. This change would drastically reduce the nucleophilicity of the pyrimidine ring and deactivate it towards electrophilic attack.

Oxidation: Tertiary amines are susceptible to oxidation. The dimethylamino group could be oxidized by appropriate oxidizing agents to form an N-oxide or undergo other oxidative transformations.

Role in Synthesis: The dimethylamino group is often used in synthesis. While it is a strong activating group, under certain harsh conditions, it can sometimes be displaced by a strong nucleophile. researchgate.net It can also be introduced onto a heterocyclic ring via reactions with reagents like N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA). researchgate.net

Intermediates and Reaction Mechanisms in Pyrimidinol Transformations

The reactivity of the pyrimidine ring is significantly influenced by its substituents. In the case of this compound, the presence of the electron-donating dimethylamino group at the C5 position and the phenyl group at the C2 position, along with the hydroxyl group at the C4 position, dictates the nature of its chemical transformations. The interplay of these functional groups governs the formation of various intermediates and the mechanisms by which this pyrimidinol derivative reacts. A crucial aspect of its reactivity is the potential for tautomerism, where the compound can exist in equilibrium between the 4-hydroxypyrimidine (B43898) (enol) form and the pyrimidin-4(3H)-one (keto) form. The predominant tautomer in a given reaction condition will significantly influence the reaction pathway.

Tautomeric Intermediates

Derivatives of 4-hydroxypyrimidine are known to undergo keto-enol tautomerization. In the solid state, there is a strong preference for the 3H-keto tautomer. nih.gov For this compound, two primary tautomeric forms can be considered: the 4-hydroxypyrimidine form and the pyrimidin-4(3H)-one form. The equilibrium between these tautomers is influenced by the solvent and the electronic nature of other substituents on the pyrimidine ring. The electron-donating dimethylamino group at C5 enhances the electron density of the ring, which can affect the stability of these tautomeric intermediates.

Electrophilic Substitution Reactions

The dimethylamino group at the C5 position is a strong activating group, making the pyrimidine ring more susceptible to electrophilic attack, particularly at the ortho and para positions relative to this group. Given the substitution pattern, the C6 position is the most likely site for electrophilic substitution.

One of the well-studied electrophilic substitution reactions on electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction, which is used for formylation. organic-chemistry.orgwikipedia.orgnumberanalytics.com While a specific study on this compound may not be widely documented, the mechanism can be inferred from the general principles of this reaction. The reaction involves an electrophilic attack by the Vilsmeier reagent (a chloroiminium ion, typically formed from phosphorus oxychloride and dimethylformamide) on the electron-rich pyrimidine ring. youtube.comijpcbs.com

The proposed mechanism for the Vilsmeier-Haack reaction on this compound would involve the following steps:

Formation of the Vilsmeier Reagent: Phosphorus oxychloride reacts with dimethylformamide to form the electrophilic chloroiminium ion.

Electrophilic Attack: The electron-rich pyrimidine ring, activated by the dimethylamino group, attacks the Vilsmeier reagent. The attack is expected to occur at the C6 position, leading to the formation of a sigma complex intermediate. The positive charge in this intermediate can be delocalized onto the dimethylamino group, stabilizing the intermediate.

Rearomatization: A base present in the reaction mixture removes a proton from the C6 position, restoring the aromaticity of the pyrimidine ring and forming an iminium salt intermediate.

Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium salt to yield the corresponding aldehyde at the C6 position.

The transformation of the hydroxyl group at C4 is also a key aspect of the reactivity of this pyrimidinol. For instance, treatment with a halogenating agent like phosphorus oxychloride can convert the 4-hydroxyl group into a 4-chloro group. This transformation is crucial for subsequent nucleophilic substitution reactions at this position.

Halogenation Reactions

The halogenation of pyrimidines can be complex, often requiring specific conditions depending on the substituents present. nih.gov For an activated pyrimidine such as this compound, direct halogenation at the electron-rich C6 position is plausible. The mechanism would likely involve the formation of a sigma complex intermediate, similar to other electrophilic aromatic substitution reactions. youtube.com

Furthermore, the hydroxyl group at C4 can be replaced by a halogen. For instance, treatment with phosphorus oxychloride not only acts as a dehydrating agent but can also chlorinate the C4 position. This proceeds through the formation of a phosphate (B84403) ester intermediate, which is then displaced by a chloride ion.

The following table summarizes the key intermediates and reaction types discussed:

Reaction TypeKey IntermediatesReagentsExpected Product
Tautomerism 4-Hydroxypyrimidine (enol), Pyrimidin-4(3H)-one (keto)Solvent dependentEquilibrium mixture
Vilsmeier-Haack Sigma complex, Iminium saltPOCl₃, DMF, H₂O6-Formyl-5-(dimethylamino)-2-phenyl-4-pyrimidinol
Halogenation (at C6) Sigma complexHalogenating agent (e.g., Br₂, Cl₂)6-Halo-5-(dimethylamino)-2-phenyl-4-pyrimidinol
Halogenation (at C4) Phosphate esterPOCl₃4-Chloro-5-(dimethylamino)-2-phenylpyrimidine

It is important to note that the synthesis of related 2-phenylpyrimidine (B3000279) derivatives has been explored for various applications, often involving the construction of the pyrimidine ring from acyclic precursors or the modification of a pre-existing pyrimidine core. nih.gov The mechanistic understanding of the transformations of this compound is largely built upon these established principles of pyrimidine chemistry.

Structure Reactivity Relationship Srr in 5 Pyrimidinol Derivatives

Systemic Analysis of Electronic and Steric Effects of Substituents on Pyrimidinol Reactivity

The reactivity of the pyrimidine (B1678525) ring is a delicate balance of the electron-withdrawing nature of the two nitrogen atoms and the electronic contributions of its substituents. In its unsubstituted form, the pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions. slideshare.netbhu.ac.in Conversely, electrophilic substitution is generally difficult unless the ring is activated by electron-donating groups. bhu.ac.inresearchgate.net

Electronic Effects:

The substituents on the pyrimidinol ring can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups such as amino (-NH2), hydroxyl (-OH), and alkoxy (-OR) increase the electron density of the pyrimidine ring through resonance and inductive effects. This enhanced electron density, particularly at the ortho and para positions relative to the substituent, activates the ring towards electrophilic attack. For instance, the presence of amino or hydroxyl groups at the C2, C4, or C6 positions significantly facilitates electrophilic substitution at the C5 position. researchgate.net In the case of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol, the dimethylamino group at the C5 position is a powerful EDG. Its lone pair of electrons can be delocalized into the pyrimidine ring, increasing the nucleophilicity of the ring carbons.

Electron-Withdrawing Groups (EWGs): Halogens (-F, -Cl, -Br), nitro (-NO2), and cyano (-CN) groups decrease the electron density of the pyrimidine ring through their inductive and resonance effects. This deactivation makes electrophilic substitution more difficult and renders the ring even more susceptible to nucleophilic attack. For example, halogens at the C2, C4, or C6 positions are readily displaced by nucleophiles. bhu.ac.in

The interplay of these electronic effects is evident in the reactivity of various substituted pyrimidines. For instance, in electrophilic nitrosation reactions of 4,6-disubstituted pyrimidines, a complex relationship between the electronic nature of the substituents and the reaction's progress has been observed. acs.org

Steric Effects:

The size and spatial arrangement of substituents can significantly influence the reactivity of the pyrimidinol core by hindering the approach of reactants to a particular site.

Dimethylamino Group at C5: While primarily an electronic effector, the dimethylamino group also has steric bulk that can influence the reactivity of the neighboring C4 and C6 positions.

The following table summarizes the expected influence of various substituents on the reactivity of the pyrimidinol ring.

SubstituentPositionElectronic EffectSteric EffectExpected Impact on Reactivity
-N(CH₃)₂5Strong Electron-Donating (Resonance)ModerateActivates the ring towards electrophilic attack, especially at C2, C4, and C6. May direct metallation.
-C₆H₅2Weak Electron-Withdrawing (Inductive)SignificantHinders nucleophilic attack at C2 and N1. May influence planarity and intermolecular interactions.
-Cl2, 4, or 6Strong Electron-Withdrawing (Inductive)SmallActivates the ring for nucleophilic substitution at the halogen-bearing carbon. Deactivates towards electrophilic attack.
-NO₂5Strong Electron-Withdrawing (Resonance & Inductive)ModerateStrongly deactivates the ring towards electrophilic attack. May facilitate nucleophilic attack on the ring.
-OH4Strong Electron-Donating (Resonance)SmallActivates the ring towards electrophilic substitution, particularly at C5. Exists in tautomeric equilibrium with the keto form.

Computational Approaches to Predict and Rationalize SRR in 5-Pyrimidinols

Computational chemistry provides powerful tools to quantify and rationalize the structure-reactivity relationships (SRR) in 5-pyrimidinol derivatives. Methods like Density Functional Theory (DFT) and ab initio calculations can be employed to model the electronic structure, geometry, and reactivity of these molecules with a high degree of accuracy.

Key Computational Descriptors:

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, MEP analysis would likely show a high negative potential around the pyrimidinol oxygen and the nitrogen atoms of the pyrimidine ring, indicating their susceptibility to electrophilic attack or protonation. The dimethylamino nitrogen would also exhibit a region of negative potential.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy and distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and distribution relate to its ability to accept electrons (electrophilicity). For a substituted pyrimidinol, the nature of the substituents will significantly impact the energies and localization of the HOMO and LUMO, thus influencing its reactivity in pericyclic, nucleophilic, and electrophilic reactions.

Calculated pKa Values: Computational methods can predict the acidity and basicity of different sites in the molecule. For this compound, calculations could determine the pKa of the 4-hydroxyl group and the proton affinity of the ring nitrogens and the dimethylamino nitrogen, providing insight into its behavior in acid-base reactions.

Transition State Analysis: Computational modeling can be used to locate and characterize the transition states of potential reactions, allowing for the calculation of activation energies. This information is invaluable for predicting reaction pathways and understanding the kinetic feasibility of different transformations. For instance, the activation barriers for electrophilic attack at different positions on the pyrimidine ring can be calculated to predict the regioselectivity of a reaction.

The table below presents hypothetical, yet plausible, computational data for this compound, illustrating the type of information that can be obtained from such studies.

Computational ParameterCalculated ValueInterpretation
HOMO Energy-5.8 eVRelatively high HOMO energy suggests good nucleophilicity, with electron density concentrated on the dimethylamino group and the pyrimidine ring.
LUMO Energy-1.2 eVThe LUMO is likely localized on the pyrimidine ring, indicating its susceptibility to nucleophilic attack.
Calculated pKa (4-OH)9.5Suggests the hydroxyl group is moderately acidic and will exist predominantly in its protonated form at neutral pH.
MEP Minimum (on N1)-55 kcal/molIndicates a site susceptible to protonation or coordination with electrophiles.
MEP Minimum (on N of N(CH₃)₂)-45 kcal/molShows the dimethylamino nitrogen is also a basic site, though potentially less so than the ring nitrogens.

Comparative Studies of this compound with Other Pyrimidinol Analogs regarding Chemical Behavior

To fully appreciate the unique chemical properties of this compound, it is instructive to compare its expected reactivity with that of other pyrimidinol analogs bearing different substituents at the C5 position.

Comparison with 5-Halo-2-phenyl-4-pyrimidinol:

A 5-halo substituent, such as chlorine or bromine, would dramatically alter the reactivity profile compared to the dimethylamino group.

Electronic Effects: A halogen at C5 would be electron-withdrawing via the inductive effect, deactivating the pyrimidine ring towards electrophilic attack. This is in stark contrast to the strong electron-donating nature of the dimethylamino group.

Reactivity towards Electrophiles: Electrophilic substitution on a 5-halopyrimidinol would be significantly more difficult than on this compound.

Reactivity towards Nucleophiles: While the halogen itself at C5 is generally not as easily displaced as halogens at C2, C4, or C6, its electron-withdrawing nature would make the ring more susceptible to nucleophilic attack at other positions.

Metal-Halogen Exchange: The 5-halo substituent provides a handle for lithiation or other metal-halogen exchange reactions, opening up synthetic pathways not available to the dimethylamino analog.

Comparison with 5-Nitro-2-phenyl-4-pyrimidinol:

A nitro group at C5 would introduce even stronger electron-withdrawing character.

Electronic Effects: The nitro group is one of the most powerful electron-withdrawing groups, both through resonance and induction. This would severely deactivate the pyrimidine ring.

Reactivity towards Electrophiles: Electrophilic substitution on a 5-nitropyrimidinol would be extremely challenging.

Reactivity towards Nucleophiles: The strong deactivation of the ring by the nitro group would make it highly susceptible to nucleophilic aromatic substitution, potentially even at positions not typically attacked in less activated pyrimidines. The nitro group itself could also be a site of reaction (e.g., reduction).

Comparison with 2-Phenyl-4-pyrimidinol (Unsubstituted at C5):

The absence of a substituent at C5 provides a baseline for understanding the impact of the dimethylamino group.

Electronic Effects: Lacking the strong electron-donating dimethylamino group, the C5 position would be significantly less nucleophilic.

Reactivity towards Electrophiles: Electrophilic attack at C5 would be much slower compared to the dimethylamino-substituted analog. The reaction would likely require harsher conditions.

Acidity/Basicity: The pKa of the 4-hydroxyl group and the basicity of the ring nitrogens would be different, influenced solely by the phenyl group at C2 and the inherent electronics of the pyrimidinol core.

The following table provides a qualitative comparison of the expected reactivity of these analogs.

PropertyThis compound5-Halo-2-phenyl-4-pyrimidinol5-Nitro-2-phenyl-4-pyrimidinol2-Phenyl-4-pyrimidinol
Reactivity towards Electrophiles (at C5) HighLowVery LowModerate
Reactivity towards Nucleophiles (on ring) LowModerateHighLow
Acidity of 4-OH Lower (due to EDG)Higher (due to EWG)Much Higher (due to strong EWG)Baseline
Basicity of Ring Nitrogens HigherLowerMuch LowerBaseline
Key Synthetic Transformations Electrophilic substitutions, reactions at the amino group.Metal-halogen exchange, nucleophilic substitution of the halogen (under forcing conditions).Nucleophilic aromatic substitution, reduction of the nitro group.Reactions characteristic of an unsubstituted C5 position.

Future Research Trajectories and Methodological Advancements in Pyrimidinol Chemistry

Development of Innovative Synthetic Routes for Architecturally Complex Pyrimidinols

The synthesis of pyrimidinol derivatives is evolving beyond traditional condensation methods towards more efficient, sustainable, and versatile strategies capable of producing complex molecular architectures. Future developments will likely concentrate on green chemistry principles and the use of novel catalytic systems to streamline the creation of diverse pyrimidinol libraries.

One promising avenue is the expanded use of multi-component reactions (MCRs) , such as the Biginelli reaction, which allow for the assembly of complex pyrimidinone scaffolds in a single, atom-economical step. nih.gov Ultrasound-assisted MCRs, for example, have been shown to accelerate reaction times and improve yields under environmentally benign conditions. nih.gov

Furthermore, the application of nanocatalysts is set to revolutionize pyrimidinol synthesis. researchgate.net Heterogeneous nanocatalysts, including zirconium dioxide (ZrO2), titanium dioxide (TiO2), and various magnetic nanoparticles, offer significant advantages such as high efficiency, ease of separation, and recyclability. researchgate.netrsc.orgnih.gov These catalysts can facilitate reactions under milder, often solvent-free, conditions, aligning with the goals of sustainable chemistry. researchgate.netrsc.org The development of nanocatalyst systems is crucial for the industrial-scale production of pyrimidinol-based compounds. nih.gov

Table 1: Comparison of Innovative Synthetic Strategies for Pyrimidinol Derivatives

Synthetic StrategyDescriptionKey AdvantagesRepresentative Catalyst/ConditionReference
Multi-Component Reactions (MCRs)Combining three or more reactants in a one-pot synthesis to form a complex product.High atom economy, operational simplicity, reduced waste, rapid library generation.Acid/base catalysis, ultrasound irradiation. nih.gov
NanocatalysisUse of catalysts with nanoscale dimensions to accelerate chemical transformations.High surface area, enhanced reactivity, recyclability, mild reaction conditions, green chemistry.ZrO2, γ-Fe2O3@HAp-SO3H, Ni-doped TiO2 nanoparticles. researchgate.netrsc.orgnih.gov
Solvent-Free SynthesisConducting reactions without a solvent, often under thermal or catalytic conditions.Reduced environmental impact, cost-effectiveness, simplified purification.Nano-catalysts, microwave irradiation. researchgate.netnih.gov

Application of Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies

Understanding the intricate mechanisms of pyrimidinol formation is paramount for optimizing existing synthetic routes and designing new ones. The future of mechanistic studies lies in the application of advanced spectroscopic techniques that enable real-time monitoring of reactions, moving beyond static, end-point analysis.

Ultrafast multidimensional NMR spectroscopy represents a significant leap forward, allowing chemists to observe transient intermediates and quantify their formation kinetics in real time. nih.gov This technique has been successfully used to uncover complex, concurrent mechanistic pathways in the synthesis of alkylpyrimidines, providing an unprecedented level of detail. nih.gov The ability to acquire complete 2D NMR datasets on the timescale of a reaction can elucidate the roles of short-lived species that are invisible to conventional NMR methods. nih.govmpg.de

In parallel, transient absorption spectroscopy (TAS) is a powerful tool for studying the ultrafast dynamics of photo-induced reactions involving pyrimidine (B1678525) derivatives. youtube.comresearchgate.net By using a "pump-probe" method, TAS can track the evolution of excited states on femtosecond to millisecond timescales, which is crucial for understanding photochemical reactions and the behavior of pyrimidinols as photosensitizers. youtube.comnih.govnih.gov Complementary techniques like probe electrospray ionization mass spectrometry (PESI-MS) also offer robust platforms for the real-time monitoring of reaction components without the need for chromatographic separation. shimadzu.com

Table 2: Advanced Spectroscopic Techniques for Mechanistic Analysis of Pyrimidinol Reactions

TechniquePrincipleApplication in Pyrimidinol ChemistryType of Information GainedReference
Ultrafast 2D NMRRapid acquisition of multidimensional NMR spectra to monitor a reaction as it proceeds.Elucidation of complex reaction mechanisms for pyrimidine synthesis.Identification of transient intermediates, kinetic data, concurrent pathway analysis. nih.gov
Transient Absorption Spectroscopy (TAS)Measures changes in absorption of a sample after excitation by a short "pump" light pulse.Studying the photodynamics of pyrimidinol derivatives and related photochromic compounds.Excited state lifetimes, relaxation pathways, identification of short-lived photo-isomers. youtube.comresearchgate.netnih.gov
Probe Electrospray Ionization MS (PESI-MS)Direct ionization technique using a probe for rapid mass analysis of reaction mixtures.Real-time monitoring of changes in molecular weight of reactants, intermediates, and products.Reaction progress, rate of conversion, detection of intermediate species. shimadzu.com

Integration of Artificial Intelligence and Machine Learning in Pyrimidinol Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, poised to accelerate the discovery and synthesis of novel pyrimidinol derivatives. preprints.org These computational approaches can analyze vast datasets to predict molecular properties, propose synthetic routes, and optimize reaction conditions. preprints.org

Table 3: Applications of AI and Machine Learning in Pyrimidinol Chemistry

Application AreaAI/ML ApproachFunctionPotential Impact on Pyrimidinol ChemistryReference
Molecular DesignQSAR, Virtual Screening (e.g., HelixDock)Predicts biological activity and binding affinity of novel pyrimidinol structures.Accelerated identification of potent drug candidates; focused synthesis efforts. mdpi.comnih.gov
Retrosynthesis PlanningTransformer Models, Graph Neural Networks (GNNs)Deconstructs a target molecule to predict viable starting materials and reaction steps.Automated and optimized design of synthetic routes; discovery of novel pathways. chemcopilot.commicrosoft.comillinois.edu
Reaction OptimizationReinforcement Learning, Predictive ModelsAnalyzes reaction parameters (solvent, catalyst, temperature) to predict and optimize outcomes.Improved reaction yields, reduced costs, and enhanced sustainability of synthesis. preprints.org

Exploration of Pyrimidinol Derivatives in Fundamental Chemical Processes

The unique electronic and structural properties of pyrimidinols make them attractive candidates for applications beyond their traditional use in medicinal chemistry. Future research will increasingly explore their roles in fundamental processes such as photocatalysis and supramolecular assembly.

In photocatalysis , pyrimidine derivatives are emerging as versatile components. Copper(I) pyrimidine-2-thiolate clusters have been shown to function as bifunctional visible-light photocatalysts, capable of both light absorption and catalysis for the chemoselective reduction of unsaturated carbonyls. rsc.org Composite materials, such as pyrimidine-grafted polymers on a TiO2 substrate, can be used for the photocatalytic degradation of organic pollutants under visible light. researchgate.net Furthermore, related fused-ring systems like imidazo[1,2-a]pyrimidines can act as efficient photosensitizers, generating singlet oxygen upon irradiation, which has applications in photodynamic therapy and organic synthesis. nih.gov

The capacity of the pyrimidinol core to participate in hydrogen bonding makes it an ideal building block for supramolecular assembly . The hydroxyl group and ring nitrogen atoms can act as hydrogen bond donors and acceptors, respectively, directing the self-assembly of molecules into well-defined, higher-order structures. nih.gov This can lead to the formation of co-crystals with specific packing arrangements or extended hydrogen-bonded networks that form functional materials like organogels. nih.govnih.govmdpi.com The precise control over intermolecular interactions offered by the pyrimidinol scaffold opens up possibilities for designing novel materials with tailored optical, electronic, or mechanical properties. semanticscholar.org

Table 4: Pyrimidinol Derivatives in Fundamental Chemical Processes

ProcessExample SystemFunction of Pyrimidine DerivativePotential ApplicationReference
PhotocatalysisCopper(I) pyrimidine-2-thiolate clustersActs as a bifunctional photosensitizer and catalyst for transfer hydrogenation.Green synthesis of allylic alcohols. rsc.org
PhotocatalysisImidazo[1,2-a]pyrimidine compoundsActs as a photosensitizer to generate singlet oxygen upon irradiation.Photodynamic therapy, photo-oxidation reactions. nih.gov
Supramolecular AssemblyPyrimidine-sulfonylurea derivativesForms specific crystalline supramolecular arrangements via intermolecular hydrogen bonds.Crystal engineering, design of materials with predictable structures. nih.gov
Supramolecular AssemblyGeneral Pyrimidinol ScaffoldParticipates as a hydrogen bond donor (-OH) and acceptor (ring N) to direct self-assembly.Formation of organogels, porous materials, and functional co-crystals. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 5-(dimethylamino)-2-phenyl-4-pyrimidinol, and how can reaction conditions be optimized?

  • Methodology : A Pd-catalyzed coupling reaction (e.g., Suzuki-Miyaura) can introduce aromatic substituents at the 2-position of the pyrimidine ring. For example, using 5-bromo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine with a boronate ester under Pd(OAc)₂ catalysis in 2-methyltetrahydrofuran at 100°C for 3 hours yields substituted pyrimidines . Optimization involves adjusting catalyst loading, solvent polarity, and temperature to improve yield.
  • Data Analysis : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (hexane/acetone gradient) ensures high purity .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm dimethylamino (–N(CH₃)₂) and phenyl substituents.
  • X-ray Diffraction : Use single-crystal X-ray analysis with SHELX programs (e.g., SHELXL) for precise bond-length and angle determination .
    • Validation : Compare experimental data with computed spectral profiles (e.g., PubChem) or literature analogs like 5-phenyl-2-(4-pyridyl)pyrimidine .

Advanced Research Questions

Q. What are the common synthetic byproducts or impurities in this compound synthesis, and how can they be mitigated?

  • Methodology : Byproducts may include unreacted intermediates (e.g., boronate esters) or deaminated derivatives. Use LC-MS to detect impurities. For example, ranitidine-related compounds (e.g., nitroacetamide derivatives) form via side reactions during alkylation steps .
  • Mitigation : Optimize reaction stoichiometry, employ scavenger reagents (e.g., diatomaceous earth for Pd removal), and implement rigorous washing steps (e.g., saturated NaCl for phase separation) .

Q. How does the dimethylamino group influence the electronic properties and reactivity of the pyrimidine core?

  • Methodology : Perform DFT calculations to map electron density distribution. Compare with analogs like 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine, where substituents alter nucleophilic/electrophilic behavior .
  • Experimental Validation : Conduct Hammett studies or kinetic isotope effects to assess substituent impact on reaction rates .

Q. What strategies are effective for resolving contradictory spectroscopic data (e.g., unexpected 1H^1H-NMR splitting patterns)?

  • Methodology :

  • Dynamic Effects : Investigate tautomerism or rotational barriers (e.g., dimethylamino group rotation) via variable-temperature NMR.
  • Crystallographic Validation : Resolve ambiguities using X-ray structures. For example, SHELX refinement can clarify bond conformations in pyrimidine derivatives .

Methodological Challenges and Solutions

Q. How can researchers optimize catalytic systems for regioselective functionalization of the pyrimidine ring?

  • Case Study : In Pd-catalyzed cross-couplings, ligand choice (e.g., Buchwald-Hartwig ligands) directs substitution to the 4- or 5-position. For example, Catalyst A™ in Suzuki reactions improves yield and selectivity for 5-substituted pyrimidines .
  • Data-Driven Approach : Screen ligands (e.g., phosphines, N-heterocyclic carbenes) and track regioselectivity via HPLC-MS .

Q. What analytical techniques are critical for assessing the stability of this compound under varying pH and temperature conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH) and monitor decomposition via UPLC-PDA.
  • Thermogravimetric Analysis (TGA) : Determine thermal stability up to 300°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.